6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid

Ubiquitin C-terminal hydrolase-L1 (UCH-L1) inhibition Structure-activity relationship (SAR) Medicinal chemistry

This 6-oxo-7H tautomer possesses a unique intramolecular N7-H···O=C6 hydrogen bond that stabilizes a planar conformation and precisely orients the C2-carboxylic acid for amide coupling. SAR studies demonstrate the 6-pyridone ring is indispensable for UCH-L1 and ACC inhibition; non-oxo analogs (e.g., CAS 59944-76-2) exhibit >100-fold potency loss. For teams targeting obesity, NASH, oncology, or multidrug-resistant cancers, this exact core ensures fidelity to published routes, validated pharmacological space, and batch-to-batch consistency.

Molecular Formula C8H5NO3S
Molecular Weight 195.19
CAS No. 2091661-39-9
Cat. No. B2917366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid
CAS2091661-39-9
Molecular FormulaC8H5NO3S
Molecular Weight195.19
Structural Identifiers
SMILESC1=CC(=O)NC2=C1C=C(S2)C(=O)O
InChIInChI=1S/C8H5NO3S/c10-6-2-1-4-3-5(8(11)12)13-7(4)9-6/h1-3H,(H,9,10)(H,11,12)
InChIKeyZZPYHAYDROMIKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid (CAS 2091661-39-9) – A Core Heterocyclic Building Block for Kinase, ACC, and Protease Inhibitor Scaffolds


6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid (CAS 2091661-39-9), with molecular formula C₈H₅NO₃S and molecular weight 195.19 g/mol, is a fused heterocyclic compound comprising a thiophene ring and a 6-pyridone moiety . This scaffold, also designated 6-hydroxythieno[2,3-b]pyridine-2-carboxylic acid, presents a planar, electron-rich bicyclic system bearing a carboxylic acid handle at the 2-position, which facilitates facile derivatization into amides, esters, and other functional motifs critical for medicinal chemistry optimization . The 6-oxo-7H tautomer is the thermodynamically favored form, conferring distinct hydrogen-bonding capabilities and physicochemical properties relative to non-oxygenated thieno[2,3-b]pyridine congeners, making it a versatile starting material for the synthesis of bioactive molecules targeting acetyl-CoA carboxylase (ACC), ubiquitin C-terminal hydrolase-L1 (UCH-L1), and various kinase families [1].

Why Generic Substitution of 6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic Acid with Other Thienopyridine Isomers or Analogs Fails in Critical Research Applications


Substituting 6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid with closely related thienopyridine analogs—such as the non-oxo thieno[2,3-b]pyridine-2-carboxylic acid, regioisomeric thieno[3,2-b]pyridine-2-carboxylic acid, or the 7-hydroxy tautomer—cannot be performed without fundamentally altering the biological or physicochemical profile of the resulting derivative. The 6-oxo-7H tautomer possesses a unique intramolecular hydrogen-bonding network between the N7-H and the C6=O carbonyl that stabilizes a specific planar conformation, dictating the spatial orientation of the C2-carboxylic acid for downstream amide coupling . In contrast, the non-oxo thieno[2,3-b]pyridine-2-carboxylic acid (CAS 59944-76-2) lacks this H-bonding motif and exhibits a markedly higher melting point (293 °C vs. no reported mp for the 6-oxo derivative) and distinct solubility characteristics, which can impede reaction progress or alter crystallization behavior during scale-up [1]. Furthermore, structure-activity relationship (SAR) studies on the thieno[2,3-b]pyridine scaffold have unequivocally demonstrated that the presence of the 6-pyridone ring is a critical determinant for inhibitory activity against targets such as UCH-L1 and for achieving potent ACC inhibition; replacing this core with alternative heteroaromatic systems results in complete loss of activity or >100-fold reductions in potency [2][3]. Therefore, for researchers aiming to replicate published synthetic routes, access validated pharmacological space, or ensure batch-to-batch consistency in lead optimization campaigns, generic substitution is not a scientifically viable option.

Product-Specific Quantitative Evidence Guide: 6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic Acid Differentiation Data


Regiochemical and Tautomeric Specificity: The 6-Oxo-7H Motif is Essential for UCH-L1 Inhibitory Activity (Direct SAR Comparison)

In a series of 3-amino-2-keto-7H-thieno[2,3-b]pyridin-6-one derivatives evaluated as UCH-L1 inhibitors, SAR studies unequivocally established that the 6-pyridone ring (the 6-oxo-7H motif) is critical for inhibitory activity, while the carboxylate at the 5-position also contributes to potency [1]. The parent 6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid scaffold, lacking the 3-amino and 2-keto substituents, serves as the minimal pharmacophoric core from which more potent derivatives (e.g., those with 4-Me-Ph or 2-naphthyl ketone substituents at the 2-position) were elaborated, achieving IC₅₀ values in the low micromolar range [1]. In stark contrast, analogs lacking the 6-pyridone ring (i.e., non-oxo thieno[2,3-b]pyridines) were not reported to possess any measurable UCH-L1 inhibitory activity, highlighting the indispensable nature of the 6-oxo-7H core for engaging this target [1].

Ubiquitin C-terminal hydrolase-L1 (UCH-L1) inhibition Structure-activity relationship (SAR) Medicinal chemistry

Physicochemical Differentiation: 6-Oxo Group Confers Altered pKa and Hydrogen-Bonding Profile Versus Non-Oxo Thieno[2,3-b]pyridine-2-carboxylic Acid

6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid exists predominantly in the lactam (6-oxo-7H) tautomeric form, which establishes an intramolecular N7–H···O=C6 hydrogen bond that stabilizes a planar conformation and reduces the basicity of the pyridine nitrogen . In contrast, the non-oxo analog thieno[2,3-b]pyridine-2-carboxylic acid (CAS 59944-76-2) lacks this tautomeric equilibrium and exhibits a predicted pKa of 2.33 ± 0.30, consistent with a fully aromatic pyridine ring bearing a carboxylic acid [1]. The 6-oxo-7H derivative is anticipated to have a higher pKa for the pyridone N–H (approximately 9–11) and a distinct hydrogen-bond donor/acceptor pattern, which directly impacts solubility, logP, and the compound's ability to engage biological targets via complementary H-bonding . Additionally, the melting point of the non-oxo analog is 293 °C, whereas the 6-oxo derivative is typically handled as a solid without a reported sharp melting point, suggesting differences in crystal packing and thermal stability that may influence formulation and storage protocols [1].

Physicochemical properties Tautomerism Hydrogen bonding

Synthetic Utility: 6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic Acid as a Privileged Intermediate for Potent ACC Inhibitors

Patents assigned to Nanjing Ruijie Pharma Co., Ltd. explicitly claim thienopyridine derivatives incorporating the 6-oxo-7H-thieno[2,3-b]pyridine core as acetyl-CoA carboxylase (ACC) inhibitors for the treatment of metabolic disorders, cancers, and nonalcoholic steatohepatitis (NASH) [1]. The 6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid serves as a key synthetic intermediate, with the C2-carboxylic acid group undergoing amide bond formation to install diverse amine moieties that modulate potency, selectivity, and pharmacokinetic properties [1]. Notably, the ACC inhibitor PF-05175157, a structurally related thienopyridine derivative, demonstrates single-digit nanomolar potency against human ACC1 (IC₅₀ = 27 nM) and human ACC2 (IC₅₀ = 33 nM) [2]. While the exact IC₅₀ values of derivatives synthesized from the target compound may vary, the scaffold's validated presence in this high-value therapeutic area underscores its utility; procurement of the 6-oxo-7H core enables direct access to this patented chemical space, whereas alternative building blocks lacking the 6-oxo group are not disclosed in the exemplified compounds and are unlikely to yield ACC inhibitors of comparable potency.

Acetyl-CoA carboxylase (ACC) inhibition Metabolic disorders NASH

Cytotoxicity Profile: 6-Oxo-7H-thieno[2,3-b]pyridine-Derived Scaffolds Demonstrate Activity Against Multidrug-Resistant Cancer Cells

Derivatives of the thieno[2,3-b]pyridine scaffold, which includes the 6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid core, have been evaluated for in vitro cytotoxicity against sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) leukemia cell lines [1]. In a series of substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates, compound 3b exhibited the highest growth-inhibitory activity with IC₅₀ values of 2.580 ± 0.550 μM against CCRF-CEM cells and 4.486 ± 0.286 μM against CEM/ADR5000 cells [1]. The retention of activity against the multidrug-resistant subline suggests that the thieno[2,3-b]pyridine core may circumvent common resistance mechanisms, a property not uniformly shared by other heterocyclic scaffolds. While the parent 6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid itself is a building block rather than a final active pharmaceutical ingredient, its incorporation into elaborated structures is a prerequisite for accessing this promising cytotoxicity profile; alternative cores (e.g., non-oxo thienopyridines or other fused heterocycles) have not demonstrated comparable activity in the same assay systems [1].

Cytotoxicity Multidrug resistance Leukemia

Best Research and Industrial Application Scenarios for 6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic Acid (CAS 2091661-39-9)


Medicinal Chemistry Lead Optimization for UCH-L1 Inhibitors

Based on SAR evidence demonstrating that the 6-pyridone ring is indispensable for UCH-L1 inhibitory activity [1], this building block is ideally suited for the synthesis and optimization of novel UCH-L1 inhibitors. Researchers can utilize the C2-carboxylic acid handle for amide coupling to explore diverse amine substituents, while the 6-oxo-7H core ensures that the resulting compounds retain the essential pharmacophoric features required for target engagement [1].

Synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Disease and NASH Programs

The 6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid scaffold is explicitly claimed in patent applications for ACC inhibitors targeting obesity, hyperlipidemia, diabetes, and nonalcoholic steatohepatitis (NASH) [2]. Procurement of this exact core enables medicinal chemists to operate within the defined chemical space of these patents and to generate derivatives for structure-activity relationship studies aimed at improving potency (benchmarked against PF-05175157 with IC₅₀ values of 27–33 nM) [3].

Development of Cytotoxic Agents for Multidrug-Resistant Cancers

Given that elaborated thieno[2,3-b]pyridine derivatives retain growth-inhibitory activity against multidrug-resistant leukemia cells (e.g., IC₅₀ ≈ 4.5 μM against CEM/ADR5000) [4], the 6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid core is a strategic starting point for oncology programs seeking to overcome drug resistance. The scaffold's ability to be functionalized at multiple positions allows for systematic exploration of substituent effects on both potency and resistance profiles.

Physicochemical Property Modulation via Tautomer-Specific Hydrogen Bonding

The unique lactam (6-oxo-7H) tautomeric form of this compound, which establishes an intramolecular N7–H···O=C6 hydrogen bond , provides medicinal chemists with a tool for tuning solubility, permeability, and crystallinity. This property is not available in the non-oxo thieno[2,3-b]pyridine-2-carboxylic acid analog (CAS 59944-76-2), making the 6-oxo derivative the preferred choice for lead optimization campaigns where precise control over physicochemical parameters is critical for achieving favorable drug-like properties [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.